3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, which is further substituted with various functional groups, including an ethyl group, a fluorophenyl piperazine moiety, and a sulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from commercially available starting materials
Formation of Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base.
Introduction of Fluorophenyl Piperazine Moiety: This step involves the nucleophilic substitution reaction of piperazine with 4-fluorobenzyl chloride.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction using appropriate thiolating agents.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety and the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Industry
In the industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it a valuable component in the production of high-performance materials and chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to the modulation of their activities. This interaction can result in the inhibition or activation of specific biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 3-ethyl-2-({2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 3-ethyl-2-({2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The uniqueness of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in the presence of the fluorophenyl piperazine moiety. This functional group imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S2/c1-2-25-19(27)18-16(7-12-28-18)22-20(25)29-13-17(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h3-7,12H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBYOOOGRIYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.